4-Oxo Ticlopidine Lacks Antiplatelet Activity, Unlike the Active Metabolite UR-4501, Ensuring No Confounding Biological Interference in Assays
4-Oxo Ticlopidine is an inactive metabolite of ticlopidine. In vitro platelet aggregation assays demonstrate that its immediate precursor, 2-oxo-ticlopidine, fails to inhibit ADP-induced aggregation at concentrations up to 100 μM. In contrast, the active metabolite UR-4501 produces concentration-dependent inhibition (3–100 μM) of ADP-induced human platelet aggregation [1]. This distinction is critical for researchers requiring a ticlopidine metabolite that does not interfere with platelet function or P2Y12 receptor signaling in downstream assays.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | No inhibition observed for 2-oxo-ticlopidine (precursor to 4-oxo ticlopidine) at 3–100 μM |
| Comparator Or Baseline | UR-4501 (active thiolactone metabolite): concentration-dependent inhibition from 3 to 100 μM |
| Quantified Difference | UR-4501 active; 2-oxo-ticlopidine and 4-oxo-ticlopidine inactive |
| Conditions | Human platelet aggregation assay; ADP (10 μM) stimulation |
Why This Matters
For metabolic tracing or analytical reference standard applications, the absence of antiplatelet activity ensures that 4-Oxo Ticlopidine does not introduce pharmacological bias, making it a superior choice over active metabolites.
- [1] Yoneda K, Iwamura R, Kishi H, Mizukami Y, Mogami K, Kobayashi S. Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British Journal of Pharmacology. 2004;142(3):551-557. doi:10.1038/sj.bjp.0705808 View Source
